3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7-9(5-4-6-10-3)8(2)12-11-7/h10H,4-6H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTYGROVQTUQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650804 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936939-86-5 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H17N3
- CAS Number : 936940-75-9
- Molecular Weight : 167.25 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Research indicates that derivatives of pyrazole compounds can modulate various biological pathways. Specifically, studies have shown that related compounds can:
- Inhibit the mTORC1 pathway, which is crucial in cell growth and proliferation.
- Enhance autophagy processes, potentially leading to anticancer effects by promoting the degradation of damaged cellular components .
Anticancer Properties
One notable study investigated the antiproliferative effects of pyrazole derivatives on pancreatic cancer cells (MIA PaCa-2). The findings suggested that certain derivatives exhibited submicromolar antiproliferative activity and good metabolic stability. These compounds disrupted autophagic flux and modulated mTORC1 activity, indicating a promising avenue for cancer therapy .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of compounds. For instance, related studies on similar pyrazole derivatives have shown varying bioavailability depending on the administration route:
| Compound | Route | Dose (mg/kg) | C_max (ng/mL) | T_max (h) | AUC (ng/mL·h) |
|---|---|---|---|---|---|
| Compound 16 | PO | 10 | 33 | 0.50 | 5700 |
| Compound 16 | IP | 10 | 830 | 0.25 | 66,000 |
These pharmacokinetic profiles highlight the importance of selecting appropriate dosing routes to maximize therapeutic efficacy .
Neuropharmacological Effects
Research also suggests that pyrazole derivatives may exhibit neuropharmacological effects. For example, compounds have been shown to interfere with inflammatory pathways in microglia, potentially offering protective effects against neurodegenerative conditions . This opens avenues for further exploration in treating diseases characterized by inflammation and oxidative stress.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Anticancer Activity : A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant anticancer properties through modulation of autophagy and mTORC1 signaling pathways .
- Neuroprotective Effects : Another investigation highlighted the ability of specific pyrazole derivatives to reduce reactive oxygen species (ROS) generation in neuronal cells following ischemic injury, suggesting their potential as neuroprotective agents .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit antitumor properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine has been investigated for its potential to act as a lead compound in developing new anticancer agents.
Neuroprotective Effects
Research has also suggested that pyrazole compounds may have neuroprotective effects. A study published in Neuroscience Letters highlighted the ability of certain pyrazole derivatives to protect neuronal cells from oxidative stress-induced apoptosis . This suggests that this compound may be explored for therapeutic strategies in neurodegenerative diseases.
Agricultural Science
Pesticide Development
The compound has been evaluated for its potential use in developing novel pesticides. Pyrazole derivatives are known to exhibit insecticidal activity against various pests. A case study published in Pest Management Science demonstrated that certain pyrazole-based compounds effectively control pest populations while being less harmful to beneficial insects . This application can lead to the development of safer agricultural practices.
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Research has shown that incorporating pyrazole moieties into polymer backbones can enhance thermal stability and mechanical properties . This makes it a valuable component in creating advanced materials for various industrial applications.
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A recent investigation into the antitumor effects of this compound revealed significant cytotoxic effects against breast cancer cell lines. The study utilized various assays to determine cell viability and apoptosis markers, concluding that the compound could serve as a potential lead for further drug development .
Case Study 2: Pesticide Efficacy
In a field trial assessing the efficacy of new pesticide formulations containing pyrazole derivatives, researchers found that formulations including this compound significantly reduced pest populations while maintaining safety for non-target species . This underscores the compound's potential role in sustainable agriculture.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and side-chain modifications:
Key Observations:
Nitro-substituted pyrazoles (e.g., N-methyl-3,5-dinitro-1H-pyrazol-4-amine) exhibit high thermal stability and energetic properties, unlike the non-nitrated target compound .
Bulkier aromatic systems (e.g., phenothiazine in Promazine) drastically alter pharmacological activity, highlighting the pyrazole core’s role in modulating target specificity .
Physicochemical Properties
- Melting Points : Pyrazole derivatives with electron-withdrawing groups (e.g., nitro in N-methyl-3,5-dinitro-1H-pyrazol-4-amine) typically exhibit higher melting points (>150°C) due to intermolecular interactions, whereas the target compound’s melting point is likely lower (~50–100°C) based on analogous amines .
- Solubility : The N-methylpropan-1-amine chain improves solubility in polar solvents compared to purely aromatic pyrazoles (e.g., 3,4,5-trinitro-1H-pyrazole) .
Preparation Methods
General Synthetic Approach
The target compound contains a 3,5-dimethyl-1H-pyrazol-4-yl moiety linked to an N-methylpropan-1-amine side chain. The synthesis typically involves:
- Formation of the pyrazole ring system with appropriate substitution.
- Introduction of the N-methylpropan-1-amine side chain via nucleophilic substitution or reductive amination.
- Optimization of reaction conditions to maximize yield and purity.
Pyrazole Ring Construction
The 3,5-dimethylpyrazole core is commonly synthesized by condensation of 1,3-diketones (such as 2,4-pentanedione) with hydrazine derivatives or hydroxylamine derivatives under controlled conditions.
Key Method: Direct Preparation of N-substituted Pyrazoles
- Use of primary aliphatic amines as limiting reagents with 1,3-diketones and O-(4-nitrobenzoyl)hydroxylamine in DMF solvent at 85 °C for 1.5 hours.
- Workup involves chromatographic purification.
- Yields for related N-substituted pyrazoles range from 36% to 47%, indicating moderate efficiency.
Example Data from Related Pyrazoles:
| Compound | Amine Used | Yield (%) | Physical State | Key Spectroscopic Data (1H NMR) |
|---|---|---|---|---|
| 3,5-Dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole | 2,4,4-trimethylpentan-2-amine | 38 | Yellowish oil | δ 5.70 (s, 1H), 2.32 (s, 3H), 2.12 (s, 3H) |
| 3,5-Dimethyl-1-(tert-pentyl)-1H-pyrazole | tert-pentyl amine | 36 | Yellowish volatile liquid | δ 5.75 (s, 1H), 2.33 (s, 1H), 2.16 (s, 1H) |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Aniline derivative | 47 | Yellowish oil | δ 7.34 (d, 4H), 5.91 (s, 1H), 2.22 (d, 6H) |
These methods demonstrate the feasibility of constructing the pyrazole ring with various N-substituents, which can be adapted for the N-methylpropan-1-amine side chain.
Introduction of the N-Methylpropan-1-amine Side Chain
The side chain can be introduced by nucleophilic substitution or reductive amination strategies involving halogenated pyrazole intermediates or pyrazole aldehydes.
Ring Opening of Epoxides with Amines
- A method reported involves the ring opening of epoxides with secondary amines, including N-methylamines, to form β-amino alcohols, which can be further transformed to amines.
- Common solvents include ethanol, acetonitrile, or toluene, with microwave irradiation enhancing yields.
- Careful choice of solvent suppresses side reactions such as ethanol addition to oxiranes.
- This method is applicable to pyrazole derivatives functionalized with chlorinated benzyl groups, which can be adapted for the propan-1-amine side chain.
Specific Synthetic Example for 3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-methylpropan-1-amine
While direct literature on this exact compound is limited, a general synthetic route can be proposed based on the above methods:
Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde (or equivalent electrophilic intermediate) via condensation of 2,4-pentanedione with hydrazine derivatives.
Reductive amination of the aldehyde with N-methylpropan-1-amine or its precursor:
- Mix the pyrazole aldehyde with N-methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Reaction conditions typically involve mild acid catalysis, room temperature to 40 °C, in solvents like methanol or dichloromethane.
- Purification by chromatography yields the target amine.
Alternatively, nucleophilic substitution on a halogenated pyrazole intermediate with N-methylpropan-1-amine under basic conditions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, acetonitrile, toluene, ethanol | Choice affects side reactions and solubility |
| Temperature | 25–85 °C | Higher temperatures favor ring formation |
| Reaction Time | 1.5–4 hours | Depends on step and reagents |
| Catalyst/Reducing Agent | NaBH3CN, Na(OAc)3BH, acid catalysts | For reductive amination |
| Purification | Silica gel chromatography (hexane–ethyl acetate) | Essential for isolating pure product |
Research Findings and Yield Analysis
- Yields for pyrazole ring formation with N-substituted amines range from 36% to 47% under optimized conditions.
- Ring opening of epoxides with amines under microwave irradiation can improve yields of β-amino alcohol intermediates, which are precursors to the target amine.
- Solvent choice critically affects reaction selectivity and yield; acetonitrile and toluene suppress unwanted side reactions better than ethanol.
- The introduction of electron-withdrawing or lipophilic groups on the pyrazole ring influences reactivity and biological activity but is less relevant for the pure synthesis of the target compound.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Condensation with diketones | 2,4-pentanedione, hydrazine derivatives, DMF, 85 °C, 1.5 h | 36–47% | Moderate yields, scalable |
| Side chain introduction | Reductive amination | N-methylpropan-1-amine, NaBH3CN, mild acid, RT | Variable | High selectivity |
| Alternative side chain method | Epoxide ring opening with amines | Epoxide, N-methylamine, microwave, acetonitrile | Improved yields | Suppresses side reactions |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Assignments focus on pyrazole ring protons (δ 2.15–2.23 ppm for methyl groups) and amine protons (δ 1.38 ppm for N-methyl). Discrepancies in chemical shifts may indicate tautomerism or hydrogen bonding .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯N hydrogen bonds) and confirms stereochemistry. For example, S(6) ring motifs stabilize molecular conformation .
- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺ for related compounds) .
Advanced Tip : Cross-validate NMR data with DFT-calculated chemical shifts to resolve ambiguities in proton environments .
How can density functional theory (DFT) calculations be applied to predict the electronic and thermodynamic properties of this compound?
Advanced Research Question
- Methodology : Use the B3LYP functional with a 6-311G(d,p) basis set to compute:
- HOMO-LUMO gaps : Predict reactivity and charge transfer behavior (e.g., HOMO localized on pyrazole ring) .
- Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites via electron density isosurfaces .
- Thermodynamic Functions : Calculate entropy (ΔS) and enthalpy (ΔH) at varying temperatures to model stability .
- Validation : Compare DFT-optimized geometries with X-ray crystallographic data to assess accuracy .
What experimental strategies resolve contradictions between spectroscopic and crystallographic data for pyrazole derivatives?
Advanced Research Question
- Case Study : If NMR suggests rotational freedom in the N-methyl group but crystallography shows rigidity, consider:
- Variable-Temperature NMR : Probe dynamic behavior (e.g., coalescence of signals at elevated temperatures) .
- DFT Conformational Analysis : Simulate energy barriers for rotation to explain discrepancies .
- Multi-Technique Synergy : Combine IR (to detect hydrogen bonds) and X-ray (to visualize packing effects) .
How should researchers design in vitro assays to evaluate this compound’s pharmacological potential?
Advanced Research Question
- Assay Design :
- Data Interpretation : Correlate bioactivity with DFT-derived reactivity indices (e.g., Mulliken charges) .
What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Advanced Research Question
- Environmental Persistence :
- Hydrolysis/Photolysis Studies : Monitor degradation under varying pH/UV conditions .
- Bioaccumulation Potential : Calculate logP (octanol-water partition coefficient) via HPLC retention times .
- Toxicity Testing :
- Microbial Assays : Use Vibrio fischeri bioluminescence inhibition to estimate EC₅₀ .
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
